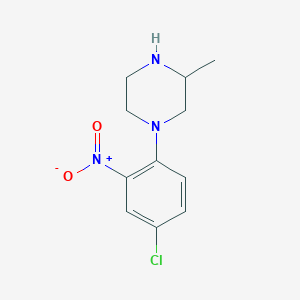

1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine

Description

1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a 4-chloro-2-nitrophenyl group and a methyl group

Properties

IUPAC Name |

1-(4-chloro-2-nitrophenyl)-3-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O2/c1-8-7-14(5-4-13-8)10-3-2-9(12)6-11(10)15(16)17/h2-3,6,8,13H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRKMKZFBUAZMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine typically involves the reaction of 4-chloro-2-nitroaniline with 3-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF).

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

Reduction: 1-(4-Amino-2-nitrophenyl)-3-methylpiperazine.

Substitution: Various substituted piperazines depending on the nucleophile used.

Oxidation: 1-(4-Chloro-2-nitrophenyl)-3-carboxypiperazine.

Scientific Research Applications

1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and chloro groups can influence its binding affinity and specificity towards these targets. The piperazine ring provides a scaffold that can be further modified to enhance its pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

1-(4-Chloro-2-nitrophenyl)piperazine: Lacks the methyl group, which may affect its reactivity and binding properties.

1-(4-Chloro-2-nitrophenyl)-4-methylpiperazine: Similar structure but with the methyl group on a different nitrogen atom, potentially altering its chemical behavior.

1-(4-Chloro-2-nitrophenyl)-3-ethylpiperazine: The presence of an ethyl group instead of a methyl group can influence its steric and electronic properties.

Uniqueness

1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine is unique due to the specific positioning of the methyl group on the piperazine ring, which can impact its chemical reactivity and biological activity. The combination of the chloro and nitro substituents provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various research and industrial applications.

Biological Activity

1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine is a chemical compound with the molecular formula and a molecular weight of approximately 292.16 g/mol. It features a piperazine ring substituted with a 4-chloro-2-nitrophenyl group, which contributes to its diverse biological activities. This compound is primarily utilized in scientific research, particularly in pharmacological applications.

The biological activity of this compound is attributed to its structural characteristics, which enable it to interact with various biological targets. Although specific mechanisms remain largely unexplored, it is hypothesized that the compound may influence cellular signaling pathways and modulate enzyme activity. Interaction studies indicate potential binding affinities to proteins involved in critical physiological processes, although detailed mechanisms have yet to be elucidated .

Antiinflammatory and Analgesic Effects

Research has indicated that this compound exhibits anti-inflammatory and analgesic properties. In vitro studies suggest that this compound can inhibit the production of pro-inflammatory cytokines and enzymes, thus mitigating inflammatory responses. Notably, it has been shown to reduce levels of cyclooxygenase (COX) enzymes in macrophage cell lines, which are pivotal in the inflammatory process .

Anticancer Potential

Preliminary studies have assessed the anticancer potential of this compound. In experiments involving various cancer cell lines, it demonstrated significant antiproliferative effects. For instance, in human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells, this compound showed notable inhibition of cell growth with IC50 values indicating effective cytotoxicity .

Comparative Analysis

To understand the unique properties of this compound, a comparative analysis with similar compounds can provide insights into its biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₁H₁₄ClN₃O₂ | Piperazine ring enhances biological interactions |

| 1-(2,4-Dichlorophenyl)-3-methylpiperazine | C₁₁H₁₄Cl₂N₂ | Different halogen substitutions alter activity |

| 1-(4-Nitrophenyl)-3-methylpiperazine | C₁₁H₁₄N₂O₂ | Lacks chlorine; different electronic properties |

Study on Anti-inflammatory Activity

In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of this compound using lipopolysaccharide-stimulated macrophages. The study found that treatment with this compound significantly reduced the expression of inflammatory markers such as TNF-alpha and IL-6 compared to untreated controls. This suggests its potential utility in treating inflammatory diseases.

Anticancer Research Findings

Another study focused on the cytotoxic effects of this compound on various cancer cell lines. Results indicated that at concentrations ranging from 10 to 100 µM, there was a dose-dependent decrease in cell viability across tested lines, with HeLa cells showing an IC50 value of approximately 30 µM. This positions this compound as a promising candidate for further anticancer drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.